molecular formula C26H25Cl2N3O3 B2846038 1-[(2,4-Dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea CAS No. 1024132-00-0

1-[(2,4-Dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea

Cat. No. B2846038
CAS RN: 1024132-00-0
M. Wt: 498.4
InChI Key: YCMLCUUNNKXUBN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a urea group, a dichlorophenyl group, a dimethoxydihydroisoquinoline group, and a phenyl group . It is related to a class of compounds known as phenylureas .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved literature .

Scientific Research Applications

Cyclization and Biological Activity

  • The compound is involved in the cyclization of o-acylphenylacetic acids to form 1-aryl-3-hydroxyisoquinolines, a process significant in organic chemistry. This cyclization leads to compounds with potential biological activity against various strains of bacteria (Nowicki & Fabrycy, 1976).

Synthesis and Antimicrobial Activities

  • A derivative of this compound, involving dichlorophenyl and dimethoxyquinazoline, has been synthesized and evaluated for its antimicrobial activities. Such compounds represent a significant area of research in medicinal chemistry, particularly in the development of new antimicrobial agents (Patel & Shaikh, 2011).

Isoquinoline Derivatives and Drug Synthesis

  • Research on isoquinoline derivatives, particularly those involving dimethoxy groups, contributes to the understanding of drug synthesis and pharmacology. This includes the study of compounds like Versidyne, which undergoes Hofmann exhaustive methylation (Rheiner & Brossi, 1962).

Isoquinoline-Carboxylates in Enzyme-Inhibition Studies

  • The synthesis of optically active isoquinoline-carboxylates, involving dimethoxy groups, is crucial in enzyme-inhibition studies. This highlights the compound's role in biochemical research and drug development (Chrzanowska et al., 1987).

BRAF Kinase Inhibition

  • Aryl phenyl ureas with dimethoxyquinazolinyl substituents, like the compound , have shown potent inhibition of mutant and wild type BRAF kinase. This has implications in cancer research and treatment (Holladay et al., 2011).

DNA-Binding Studies

  • The compound contributes to the understanding of DNA-binding properties, especially in the context of synthesizing new N-alkylanilinoquinazoline derivatives. This research is vital for the development of new drugs and understanding their interactions with DNA (Garofalo et al., 2010).

Cytotoxic Activity in Cancer Research

  • Derivatives of this compound have been used in the synthesis of isoquinoline alkaloids with cytotoxic activity. This is particularly important in the field of cancer research and drug development (Kaufman et al., 2018).

properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25Cl2N3O3/c1-33-24-12-17-9-10-29-23(21(17)14-25(24)34-2)11-16-3-7-20(8-4-16)31-26(32)30-15-18-5-6-19(27)13-22(18)28/h3-8,12-14H,9-11,15H2,1-2H3,(H2,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMLCUUNNKXUBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NCC4=C(C=C(C=C4)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-Dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea

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